REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]CC.[CH3:13][CH:14]([CH3:21])[CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH2:20]>>[CH3:13][CH:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH:20][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:21]
|
Name
|
|
Quantity
|
0.66 mol
|
Type
|
reactant
|
Smiles
|
C=CCCCCCCCCCC
|
Name
|
|
Quantity
|
0.13 mol
|
Type
|
reactant
|
Smiles
|
CC(CCCCC=C)C
|
Name
|
olefin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Name
|
2-methyl-7-octadecene
|
Type
|
product
|
Smiles
|
CC(C)CCCCC=CCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |